molecular formula C16H12N2O2 B12883605 N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide CAS No. 161987-02-6

N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide

Cat. No.: B12883605
CAS No.: 161987-02-6
M. Wt: 264.28 g/mol
InChI Key: PAUGOISYFNEBEY-UHFFFAOYSA-N
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Description

N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a benzamide core linked to a 1,3-oxazole heterocycle. This structure combines two privileged pharmacophores often associated with diverse biological activities. Benzamide derivatives are frequently investigated for their inhibitory potential against various enzymes. For instance, similar compounds have been studied as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms, which are relevant targets for conditions like Alzheimer's disease and glaucoma . The 1,3-oxazole ring is a common scaffold in bioactive molecules and approved drugs, valued for its metabolic stability and role in molecular interactions . Research into analogous structures has shown that the combination of such heterocycles with benzamide can be designed to explore potent enzyme inhibition at nanomolar concentrations . This compound serves as a valuable building block for researchers developing novel therapeutic agents, particularly in synthesizing and evaluating new molecules for their biochemical and pharmacological properties. The structure offers potential for further derivatization to explore structure-activity relationships. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161987-02-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-[2-(1,3-oxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-10-11-20-16/h1-11H,(H,18,19)

InChI Key

PAUGOISYFNEBEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC=CO3

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of N 2 1,3 Oxazol 2 Yl Phenyl Benzamide

Reactivity of the Benzamide (B126) Functional Group

The benzamide functional group in N-[2-(1,3-oxazol-2-yl)phenyl]benzamide is a focal point for several chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Their Products

While specific oxidation studies on this compound are not extensively documented, the general reactivity of analogous N-phenylbenzamide structures suggests potential oxidation pathways. Oxidation of the benzamide group itself is generally challenging under mild conditions. However, the aniline-like portion of the molecule, the N-phenyl group bearing the oxazole (B20620) substituent, is more susceptible to oxidation. Similar to aniline (B41778), exposure to strong oxidizing agents could lead to the formation of colored impurities through complex radical mechanisms.

It is important to note that the oxazole ring itself can be sensitive to oxidation, potentially leading to ring-opening reactions under harsh oxidative conditions. The specific products would depend on the oxidant used and the reaction conditions.

Reduction Reactions and Resulting Derivatives

The benzamide linkage can be reduced to either an amine or an alcohol, depending on the reducing agent and reaction conditions.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group completely to a methylene group, yielding the corresponding secondary amine, N-[2-(1,3-oxazol-2-yl)phenyl]benzylamine.

Reduction to Alcohols: Under specific conditions, such as with samarium(II) iodide in the presence of an amine and water, amides can be chemoselectively reduced to alcohols. This would result in the formation of [2-(1,3-oxazol-2-yl)phenyl]amine and benzyl alcohol.

The following table summarizes the expected reduction products of this compound.

Reagent SystemMajor Product(s)
Lithium Aluminum Hydride (LiAlH₄)N-[2-(1,3-Oxazol-2-yl)phenyl]benzylamine
Samarium(II) Iodide / Amine / H₂O[2-(1,3-Oxazol-2-yl)phenyl]amine and Benzyl Alcohol

Nucleophilic Substitution Reactions on the Amide Linkage

The amide bond of this compound can undergo nucleophilic acyl substitution, although it is less reactive than other carboxylic acid derivatives like acyl chlorides or esters. This reaction typically requires harsh conditions, such as strong acid or base catalysis, leading to the cleavage of the amide bond.

Under basic conditions, hydroxide ions can attack the carbonyl carbon, leading to hydrolysis of the amide to form benzoic acid and 2-(2-aminophenyl)-1,3-oxazole. Similarly, acidic hydrolysis would yield the corresponding benzoate and the protonated amine. Other strong nucleophiles can also displace the amine portion of the molecule. For instance, the reaction with organolithium reagents can lead to the formation of ketones.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609). The presence of the electronegative nitrogen and oxygen atoms influences the electron distribution and susceptibility to attack.

Electrophilic Aromatic Substitutions on the Oxazole and Phenyl Rings

Oxazole Ring: The oxazole ring is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution. Such reactions are difficult and often require the presence of electron-donating groups on the ring to proceed. When substitution does occur, it is generally favored at the C5 position, which is the most electron-rich carbon atom. However, given the deactivating nature of the attached N-benzamidophenyl group, electrophilic substitution directly on the oxazole ring of this compound is expected to be very challenging.

Phenyl Rings: In this compound, there are two phenyl rings susceptible to electrophilic aromatic substitution.

The Phenyl Ring of the Benzamide Moiety (Benzoyl Group): The carbonyl group of the benzamide is an electron-withdrawing group, which deactivates this phenyl ring towards electrophilic attack. Any substitution would be directed to the meta position.

The Phenyl Ring Attached to the Amide Nitrogen: The amide nitrogen atom has a lone pair of electrons that can be delocalized into this phenyl ring, making it activated towards electrophilic substitution. This activating effect directs incoming electrophiles to the ortho and para positions relative to the amide nitrogen. The presence of the oxazole ring at the ortho position will sterically hinder attack at that site, making the para position the most likely site for substitution.

The expected regioselectivity of electrophilic aromatic substitution is summarized in the table below.

Ring SystemActivating/Deactivating GroupExpected Position of Substitution
Phenyl ring of the benzoyl groupCarbonyl (deactivating)meta
Phenyl ring attached to the amide nitrogenAmide nitrogen (activating)para (due to steric hindrance at ortho)
1,3-Oxazole ringDeactivated systemC5 (if reaction occurs)

Nucleophilic Additions/Substitutions Involving the Oxazole Ring

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This is due to the inductive effect of the adjacent electronegative nitrogen and oxygen atoms. While nucleophilic substitution on an unsubstituted oxazole ring is rare, the presence of a good leaving group at the C2 position would facilitate such a reaction.

In the case of this compound, the C2 carbon is part of the link to the phenyl ring and is not substituted with a leaving group. Therefore, direct nucleophilic substitution at this position is unlikely. However, strong nucleophiles under forcing conditions could potentially lead to ring-opening reactions. For instance, treatment with strong bases could lead to deprotonation at the C2 position, although this is less common for 2-aryl oxazoles. Ring-opening of the oxazole followed by recyclization is a known transformation for some oxazole derivatives in the presence of certain nucleophiles, which could lead to the formation of other heterocyclic systems. tandfonline.com

Cycloaddition Reaction Potentials (e.g., 1,3-dipolar cycloaddition for related isoxazoles)

The oxazole ring within this compound presents potential for participation in cycloaddition reactions, which are powerful methods for constructing five-membered rings. wikipedia.orgorganic-chemistry.org While the oxazole moiety is aromatic and thus relatively stable, it can act as a diene in Diels-Alder reactions, particularly when electron-donating substituents are present on the ring. pharmaguideline.comwikipedia.org This reactivity suggests that the C4=C5 double bond of the oxazole could react with strong dienophiles to form bicyclic adducts, which can subsequently rearrange.

More pertinent to the example provided, the oxazole ring can be considered as a potential partner in 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole and a dipolarophile. wikipedia.org In the context of this compound, the oxazole ring would most likely function as the dipolarophile, reacting with highly reactive 1,3-dipoles such as nitrile oxides, nitrones, or azomethine ylides. mdpi.com

The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the 4π electrons of the dipole and 2π electrons of the dipolarophile. organic-chemistry.org The regioselectivity of such additions to the oxazole C4=C5 double bond would be governed by steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. mdpi.com For instance, the cycloaddition of a nitrile oxide with the oxazole ring could theoretically yield isoxazoline-fused systems, analogous to the synthesis of isoxazoles from alkynes. youtube.comnih.gov

Mechanistic Investigations of Key Transformations

Studies on Imino Alcohol-Amide Tautomerism in Benzamide Synthesis

The benzamide functional group within this compound can exist in equilibrium with its tautomeric imino alcohol (or imidic acid) form. This phenomenon, known as amide-iminol tautomerism, involves the migration of a proton from the nitrogen to the oxygen atom. unacademy.com

Although the amide form is thermodynamically more stable by a significant margin, the iminol tautomer can play a crucial role in the compound's reactivity. researchgate.net The iminol form features a C=N double bond and a hydroxyl group, which alters the electronic properties compared to the amide's carbonyl and N-H group. A key difference is the enhanced nucleophilicity of the iminol nitrogen compared to the amide nitrogen. researchgate.net This increased reactivity can be pivotal in certain synthetic transformations, such as intramolecular cyclizations or other nucleophilic attacks, where the amide must be activated to participate. researchgate.net

During the synthesis of this compound, typically from a substituted aniline and a benzoyl derivative, the equilibrium between these two forms, while heavily favoring the amide, ensures the presence of a minute concentration of the more reactive iminol species. This can influence reaction kinetics and the formation of potential byproducts.

Identification of Rearrangement Intermediates during Synthetic Pathways

The synthesis of complex molecules like this compound or its derivatives can involve reaction pathways where skeletal rearrangements occur. These transformations often proceed through specific, sometimes transient, intermediates. libretexts.org Studies on related oxazoline-containing structures provide insight into potential rearrangement pathways.

For example, research on N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides revealed an unexpected 1,3-migration of the N-allyl group when treated with a strong base like LiHMDS. nih.gov This process likely involves the formation of an amide enolate intermediate, which then facilitates the rearrangement to create a sterically congested aza-quaternary carbon center. Similarly, Wittig rearrangements have been observed in 2-(2-benzyloxyphenyl)oxazoline systems, where a strong base induces the migration of the benzyl group. mdpi.com

While no specific rearrangements have been documented for the direct synthesis of this compound, these examples highlight the potential for such transformations under specific, often basic, conditions. Potential rearrangement intermediates could include:

Amide enolates: Formed by deprotonation of the C-H bond alpha to the benzamide carbonyl, which could initiate anionic rearrangements.

Meisenheimer-type complexes: Arising from intramolecular nucleophilic aromatic substitution, potentially leading to a Smiles or Chapman rearrangement involving the amide linker and the aromatic rings.

Identifying these intermediates would require detailed mechanistic studies, including isotopic labeling, kinetic analysis, and computational modeling.

Reaction Pathway Analysis for Oxazolone Ring Opening

The prompt refers to oxazolone ring opening; however, the subject compound contains an oxazole ring, which is an aromatic and significantly more stable heterocycle than an oxazolone (which contains a carbonyl group in the ring). While resistant to cleavage, the oxazole ring in this compound is not completely inert and can be opened under specific conditions. pharmaguideline.com

The most likely position for nucleophilic attack is the C2 carbon, which is the most electron-deficient position in the oxazole ring. pharmaguideline.comwikipedia.org

Nucleophilic Attack: Strong nucleophiles can attack the C2 position, leading to ring cleavage. For instance, treatment with ammonia or formamide can transform oxazoles into imidazoles through a ring-opening and re-cyclization sequence. pharmaguideline.com

Deprotonation and Ring Scission: In the absence of a substituent at the C2 position, a strong base can deprotonate this carbon. The resulting lithiated oxazole can exist in equilibrium with a ring-opened isonitrile, which can be trapped. wikipedia.orgcutm.ac.in

Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate or ozone, are capable of cleaving the oxazole ring. pharmaguideline.com

These pathways represent potential, albeit likely forcing, transformations for this compound. The stability of the aromatic oxazole ring means that such ring-opening reactions would require more vigorous conditions compared to those needed for the more labile oxazolone ring system.

Advanced Spectroscopic and Analytical Characterization of N 2 1,3 Oxazol 2 Yl Phenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR, ¹³C NMR, and two-dimensional NMR data are essential for the definitive structural elucidation of N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide. However, no published experimental spectra or assigned chemical shift data for this particular compound were found.

¹H NMR for Proton Environment Elucidation

No experimental ¹H NMR data, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), for this compound are available in the searched literature.

¹³C NMR for Carbon Skeleton Analysis

There is no available ¹³C NMR data detailing the chemical shifts for the individual carbon atoms within the this compound structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Information from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for confirming the connectivity of the molecular framework. No such studies or data sets for this compound were identified.

Mass Spectrometry (MS)

Mass spectrometry data is vital for determining the molecular weight and elemental composition, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and allow for the confirmation of the molecular formula (C₁₆H₁₂N₂O₂), was found for this compound.

Analysis of Fragmentation Patterns for Structural Confirmation

While general fragmentation patterns for benzamide (B126) and oxazole-containing compounds are known, specific mass spectrometry fragmentation data for this compound under various ionization conditions (e.g., EI, ESI) is not available in the searched resources. This information would be necessary to confirm the structural integrity of the molecule by analyzing its characteristic fragment ions.

Due to the absence of this specific empirical data, a scientifically accurate and detailed article according to the requested outline cannot be generated at this time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with specific bonds absorbing infrared radiation at characteristic frequencies. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the secondary amide linkage, the oxazole (B20620) ring, and the two phenyl rings.

The key vibrational modes anticipated for this compound include the N-H stretching of the amide group, typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is expected to produce a strong, sharp absorption peak around 1650-1680 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching, typically appears near 1550 cm⁻¹.

The oxazole ring should present characteristic vibrations, including the C=N stretching band around 1620-1690 cm⁻¹ and the C-O-C stretching vibrations, which are typically found in the 1020-1250 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl rings are expected just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range. The presence of these characteristic peaks provides definitive evidence for the successful synthesis of the target molecular structure.

Table 1: Expected Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretching3300 - 3500Medium-Sharp
Aromatic (C-H)Stretching3000 - 3100Medium
Amide (C=O)Stretching (Amide I)1650 - 1680Strong
Oxazole (C=N)Stretching1620 - 1690Medium
Aromatic (C=C)Ring Stretching1400 - 1600Variable
Amide (N-H)Bending (Amide II)~1550Medium
Oxazole (C-O-C)Asymmetric Stretching1020 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The conjugated system of this compound, which includes the benzoyl group, the phenyl ring, and the oxazole moiety, is expected to give rise to distinct absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound.
Expected λmax (nm)Electronic TransitionAssociated Chromophore
~220 - 260π → πPhenyl and Benzoyl Rings
~270 - 320π → πExtended Conjugated System (Oxazole-Phenyl)
>300n → π*C=O, C=N, Oxazole Oxygen

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for verifying that the empirical formula of the synthesized compound matches its theoretical composition. For this compound, with the molecular formula C₁₆H₁₂N₂O₂, the theoretical percentages of C, H, and N can be calculated. The experimental values obtained from the analysis should agree with the theoretical values, typically within a margin of ±0.4%, to confirm the elemental composition and purity of the sample. uokerbala.edu.iq

Table 3: Elemental Analysis Data for this compound (C₁₆H₁₂N₂O₂).
ElementTheoretical (%)Experimental (%) (Hypothetical)
Carbon (C)72.7272.68
Hydrogen (H)4.584.61
Nitrogen (N)10.6010.57

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for monitoring the progress of a reaction, assessing the purity of the final product, and for purification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. brieflands.com By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate mobile phase, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light (254 nm). nih.gov The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system. A pure sample of this compound should ideally show a single spot on the TLC plate, indicating the absence of impurities. Different solvent systems, typically mixtures of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate), are tested to achieve optimal separation.

Table 4: Hypothetical TLC Data for this compound on Silica Gel Plates.
Mobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf)
4:10.35
3:20.50

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to determine the purity of a compound and can also be adapted for quantification. nanobioletters.com For this compound, a reverse-phase HPLC method, likely using a C18 column, would be employed. The sample is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, such as a gradient mixture of acetonitrile and water, is used to elute the compound. The analyte is detected as it exits the column, typically by a UV detector set at a wavelength where the compound absorbs strongly (e.g., one of its λmax values). A pure sample will exhibit a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, and purity is often expressed as the percentage of the total peak area. mdpi.com

Table 5: Hypothetical HPLC Purity Data for this compound.
ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (4.6 x 250 mm)Acetonitrile:Water (70:30)5.8>99

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and torsion angles. nih.gov It also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. mdpi.com The data obtained, including the crystal system, space group, and unit cell dimensions, provide an unambiguous confirmation of the molecular structure. For analogous N-(heterocyclyl)benzamide compounds, structures are often stabilized by intermolecular hydrogen bonds, for example, between the amide N-H group of one molecule and a nitrogen or oxygen atom of a neighboring molecule. nih.govresearchgate.net

Table 6: Typical Crystallographic Parameters Obtainable for an N-(heterocyclyl)benzamide Derivative.
ParameterExample Value (from an analogous compound nih.govresearchgate.net)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0142
b (Å)5.0581
c (Å)15.4090
β (°)99.093
Volume (ų)924.62

Q & A

Q. What experimental and computational approaches reconcile discrepancies in biological activity across studies?

  • Methodology :
  • Dose-response profiling : Standardize assay conditions (e.g., cell lines, incubation times).
  • Cheminformatics : Cluster activity data using machine learning to identify outliers.
  • Free-energy perturbation (FEP) : Quantify binding energy differences between polymorphs .

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